molecular formula C14H10F3NO2S B3061107 Anthranilic acid, N-(p-(trifluoromethylthio)phenyl)- CAS No. 51679-42-6

Anthranilic acid, N-(p-(trifluoromethylthio)phenyl)-

Cat. No.: B3061107
CAS No.: 51679-42-6
M. Wt: 313.3 g/mol
InChI Key: YMXGXNKYUANZRV-UHFFFAOYSA-N
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Description

Anthranilic acid, N-(p-(trifluoromethylthio)phenyl)- is a derivative of anthranilic acid, which is an aromatic acid with the formula C₆H₄(NH₂)(CO₂H). This compound is characterized by the presence of a trifluoromethylthio group attached to the phenyl ring, making it a unique and valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anthranilic acid, N-(p-(trifluoromethylthio)phenyl)- typically involves the introduction of the trifluoromethylthio group to the phenyl ring of anthranilic acid. This can be achieved through various synthetic routes, including:

    Nucleophilic Substitution: The trifluoromethylthio group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethanesulfenyl chloride (CF₃SCl) in the presence of a base.

    Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of anthranilic acid with trifluoromethylthiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, solvent, and reaction time to maximize yield.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Anthranilic acid, N-(p-(trifluoromethylthio)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the trifluoromethylthio group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Anthranilic acid, N-(p-(trifluoromethylthio)phenyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Anthranilic Acid: The parent compound, which lacks the trifluoromethylthio group.

    N-Phenylanthranilic Acid: A derivative with a phenyl group attached to the nitrogen atom.

    N-Methylanthranilic Acid: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness

Anthranilic acid, N-(p-(trifluoromethylthio)phenyl)- is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(trifluoromethylsulfanyl)anilino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2S/c15-14(16,17)21-10-7-5-9(6-8-10)18-12-4-2-1-3-11(12)13(19)20/h1-8,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXGXNKYUANZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199625
Record name Anthranilic acid, N-(p-(trifluoromethylthio)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51679-42-6
Record name Anthranilic acid, N-(p-(trifluoromethylthio)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051679426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid, N-(p-(trifluoromethylthio)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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